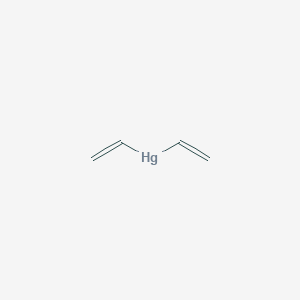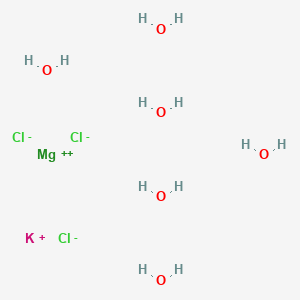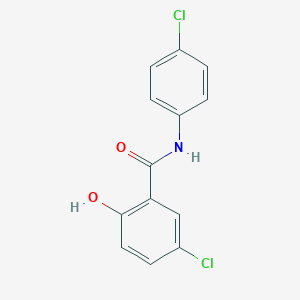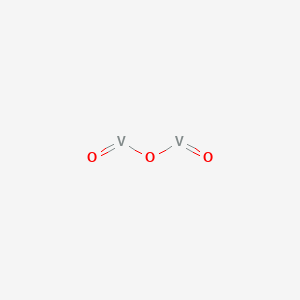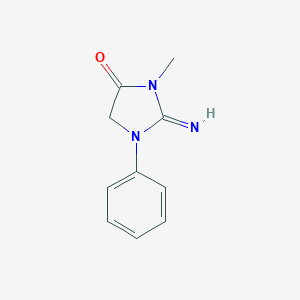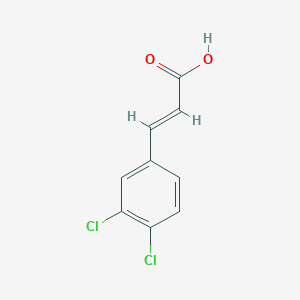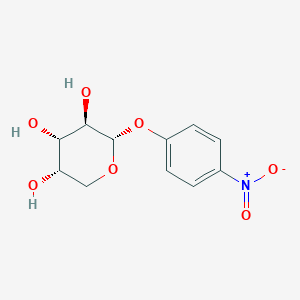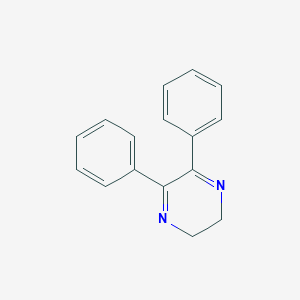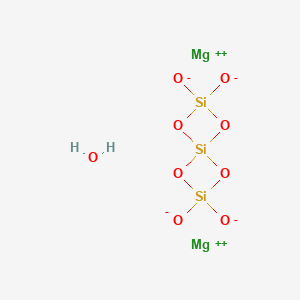
Magnesium silicate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium silicate hydrate is a naturally occurring mineral that is commonly found in rocks and soils. It is also known as hydrous magnesium silicate, or simply as talc. Magnesium silicate hydrate has a wide range of applications, including in the pharmaceutical, cosmetic, and food industries.
Mecanismo De Acción
The mechanism of action of magnesium silicate hydrate is not fully understood, but it is believed to be related to its high surface area and ability to absorb and adsorb molecules. It has been shown to inhibit the growth of bacteria and fungi, as well as reduce inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Magnesium silicate hydrate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, magnesium silicate hydrate has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using magnesium silicate hydrate in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that it can be difficult to control the particle size and morphology of magnesium silicate hydrate, which can affect its properties and performance.
Direcciones Futuras
There are many potential future directions for research on magnesium silicate hydrate. One area of interest is its use as a drug carrier for targeted drug delivery. Another area of interest is its use in the development of new antimicrobial agents. Additionally, more research is needed to fully understand the mechanism of action of magnesium silicate hydrate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Magnesium silicate hydrate can be synthesized through a variety of methods, including hydrothermal synthesis, sol-gel synthesis, and co-precipitation. Hydrothermal synthesis involves heating magnesium and silicon compounds in water at high temperatures and pressures, while sol-gel synthesis involves the formation of a gel from a liquid precursor. Co-precipitation involves the precipitation of magnesium and silicon compounds from a solution.
Aplicaciones Científicas De Investigación
Magnesium silicate hydrate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Magnesium silicate hydrate has also been investigated for its use as a drug carrier, as it has a high surface area and can absorb large amounts of drugs.
Propiedades
Número CAS |
1343-90-4 |
|---|---|
Nombre del producto |
Magnesium silicate hydrate |
Fórmula molecular |
H2Mg2O9Si3 |
Peso molecular |
278.88 g/mol |
Nombre IUPAC |
dimagnesium;2,2,6,6-tetraoxido-1,3,5,7-tetraoxa-2,4,6-trisilaspiro[3.3]heptane;hydrate |
InChI |
InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)5-11(6-9)7-10(3,4)8-11;/h;;;1H2/q2*+2;-4; |
Clave InChI |
DGVMNQYBHPSIJS-UHFFFAOYSA-N |
SMILES |
O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |
SMILES canónico |
O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |
Otros números CAS |
1343-90-4 |
Números CAS relacionados |
14987-04-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



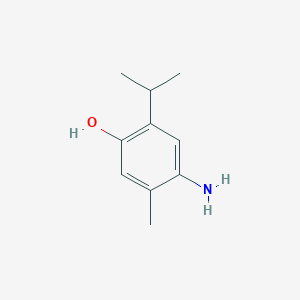
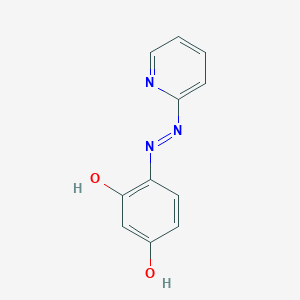
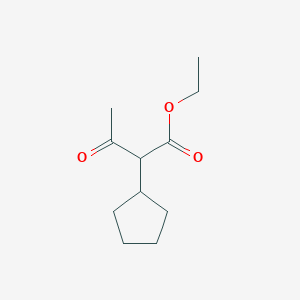
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
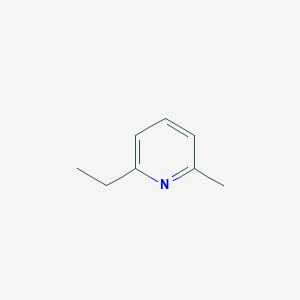
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
